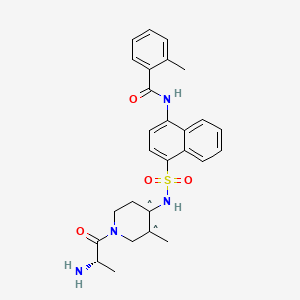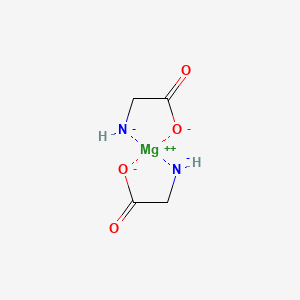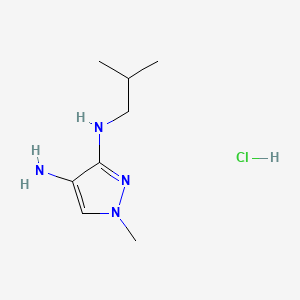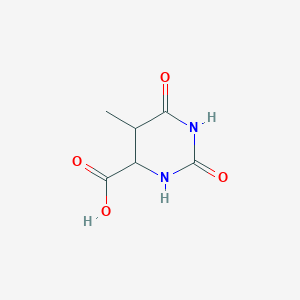
Magnesium trifluoroacetylacetonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium trifluoroacetylacetonate hydrate is a chemical compound with the molecular formula C10H10F6MgO5. It is known for its unique properties and applications in various fields of science and industry. This compound is often used as a precursor in the synthesis of other chemical compounds and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium trifluoroacetylacetonate hydrate can be synthesized through the reaction of magnesium salts with trifluoroacetylacetone in the presence of water. The reaction typically involves the following steps:
- Dissolving magnesium chloride or magnesium nitrate in water.
- Adding trifluoroacetylacetone to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolating the product by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and controlled environments to ensure high purity and yield. The process may include additional purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Magnesium trifluoroacetylacetonate hydrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroacetylacetonate ligand is replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Ligands: Such as phosphines, amines, and other chelating agents.
Solvents: Such as water, ethanol, and acetone.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coordination reactions with phosphines may yield phosphine complexes of magnesium.
Scientific Research Applications
Magnesium trifluoroacetylacetonate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other metal complexes and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as catalysts and coatings.
Mechanism of Action
The mechanism of action of magnesium trifluoroacetylacetonate hydrate involves its ability to form stable complexes with various metal ions and organic molecules. The trifluoroacetylacetonate ligand can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes. This coordination ability is crucial for its applications in catalysis and material synthesis.
Comparison with Similar Compounds
Similar Compounds
- Magnesium acetylacetonate
- Magnesium benzoyltrifluoroacetonate
- Magnesium hexafluoroacetylacetonate
Uniqueness
Magnesium trifluoroacetylacetonate hydrate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to similar compounds with different ligands.
Properties
Molecular Formula |
C10H10F6MgO5 |
|---|---|
Molecular Weight |
348.48 g/mol |
IUPAC Name |
magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/2C5H5F3O2.Mg.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;; |
InChI Key |
VNMNETKTVJAPOI-PWODJZQNSA-L |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O.[Mg+2] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)
![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)
![3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12349654.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)






![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)
![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
